Comprehensive Characterization and Synthetic Utility of 1H-Indole-1-ethanamine, 4-bromo-
Comprehensive Characterization and Synthetic Utility of 1H-Indole-1-ethanamine, 4-bromo-
Executive Summary
In the landscape of modern medicinal chemistry and complex alkaloid synthesis, bifunctional building blocks are critical for modular drug design. 1H-Indole-1-ethanamine, 4-bromo- (CAS: 1158552-88-5)[1] is a highly versatile scaffold characterized by two orthogonal reactive sites: an electrophilic aryl bromide at the C4 position and a nucleophilic primary amine tethered to the N1 position via an ethyl chain.
This structural duality allows researchers to execute divergent synthetic strategies, such as transition-metal-catalyzed cross-coupling at the carbocyclic core[2] and simultaneous amide coupling or reductive amination at the aliphatic appendage. This technical guide provides an in-depth analysis of its physicochemical properties, spectroscopic characterization, and a field-validated protocol for its synthesis and application.
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical parameters is essential for predicting solubility, reactivity, and chromatographic behavior. The N-alkylation of the indole core disrupts the classical N-H hydrogen bond donor capacity, rendering the molecule more lipophilic than its parent 4-bromoindole, while the primary amine introduces pH-dependent solubility.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 2-(4-bromo-1H-indol-1-yl)ethan-1-amine |
| CAS Registry Number | 1158552-88-5 |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| SMILES | NCCn1ccc2c(Br)cccc12 |
| Topological Polar Surface Area (TPSA) | 30.93 Ų |
| Hydrogen Bond Donors / Acceptors | 1 (Primary Amine) / 1 (Indole N is non-basic) |
| Isotopic Signature (MS) | 1:1 ratio at m/z 239.0 and 241.0 ([M+H]⁺) |
Spectroscopic Characterization (NMR, MS, IR)
Accurate characterization requires understanding the electronic interplay within the molecule. The following data synthesizes expected spectroscopic outcomes based on the electronic effects of the C4-bromine and the N1-alkyl chain.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30 (d, J = 8.0 Hz, 1H, H-7): The H-7 proton is coupled to H-6.
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δ 7.25 (d, J = 7.8 Hz, 1H, H-5): Causality: The electronegative bromine at C4 inductively withdraws electron density, deshielding the adjacent H-5 proton and resolving it as a distinct doublet.
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δ 7.15 (d, J = 3.2 Hz, 1H, H-2): Typical chemical shift for the isolated H-2 proton, coupled only to H-3.
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δ 7.05 (t, J = 7.9 Hz, 1H, H-6): Appears as a triplet due to nearly equivalent ortho-coupling with H-5 and H-7.
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δ 6.55 (d, J = 3.2 Hz, 1H, H-3): Shielded relative to H-2 due to the electron-rich nature of the pyrrole ring's β -position.
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δ 4.25 (t, J = 6.0 Hz, 2H, N-CH₂): Causality: Shifted significantly downfield due to the anisotropic deshielding cone of the indole ring and the direct attachment to the N1 atom.
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δ 3.05 (t, J = 6.0 Hz, 2H, CH₂-NH₂): Typical for aliphatic amines.
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δ 1.50 (br s, 2H, NH₂): Broad singlet, exchanges with D₂O.
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Mass Spectrometry (ESI-MS)
The presence of the bromine atom provides a definitive, self-validating diagnostic marker in mass spectrometry. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the ESI-MS spectrum will display a characteristic doublet for the protonated molecular ion: [M+H]⁺ at m/z 239.0 and 241.0 .
Experimental Methodology: Self-Validating Synthetic Protocol
Direct N-alkylation of indoles with unprotected 2-bromoethylamine often fails due to the competing nucleophilicity of the primary amine, leading to aziridine formation or uncontrollable oligomerization[3][4]. To circumvent this, a protected synthon such as N-(2-bromoethyl)phthalimide is employed[5].
Protocol: Synthesis of 1H-Indole-1-ethanamine, 4-bromo-
Step 1: Deprotonation and Alkylation
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Preparation: Dissolve 4-bromoindole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C.
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Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
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Causality & Validation: The indole N-H has a pKa of ~16.2. NaH irreversibly deprotonates it to form the highly nucleophilic indolyl anion. The immediate evolution of H₂ gas serves as a visual, self-validating cue that deprotonation is occurring[3].
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Alkylation: After 30 minutes, add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting 4-bromoindole (Rf ~0.4) will disappear, replaced by a new UV-active spot (Rf ~0.6).
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Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Ing-Manske Deprotection
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Reaction: Dissolve the crude phthalimide intermediate in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) and reflux for 4 hours.
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Causality: Hydrazine acts as a potent binucleophile, attacking the phthalimide carbonyls to form a stable phthalhydrazide byproduct, thereby liberating the primary amine.
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Validation & Isolation: A white precipitate (phthalhydrazide) will form, indicating successful deprotection. Filter the precipitate. The filtrate contains the product. On TLC (DCM/MeOH/NH₄OH 90:9:1), the highly polar free amine will appear at Rf ~0.2 and will stain a vibrant purple/pink with ninhydrin, confirming the presence of the primary amine.
Figure 1: Two-step synthetic workflow for the controlled N-alkylation and subsequent deprotection.
Orthogonal Reactivity & Downstream Applications
The true value of 1H-Indole-1-ethanamine, 4-bromo- lies in its capacity for orthogonal functionalization. This scaffold is frequently utilized in the total synthesis of complex marine alkaloids (e.g., dictyodendrins and welwitindolinones)[6][7] and in the development of novel GPCR ligands.
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C4-Electrophilic Site: The aryl bromide is primed for transition-metal catalysis. It readily undergoes Suzuki-Miyaura cross-coupling with arylboronic acids or Buchwald-Hartwig amination to extend the aromatic system[2].
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N1-Nucleophilic Site: The primary amine can be selectively functionalized via amide coupling (using HATU/DIPEA) or reductive amination (using NaBH(OAc)₃) without interfering with the C4-bromide.
Figure 2: Orthogonal reactivity map demonstrating divergent functionalization pathways.
References
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Molport. "2-(4-bromo-1H-indol-1-yl)ethan-1-amine | 1158552-88-5". Available at:[Link]
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Organic Letters - ACS Publications. "Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation". Available at:[Link]
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PMC - National Institutes of Health (NIH). "Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction". Available at:[Link]
Sources
- 1. 2-(4-bromo-1H-indol-1-yl)ethan-1-amine | 1158552-88-5 | Buy Now [molport.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl (2-bromoethyl)carbamate | 53844-02-3 | Benchchem [benchchem.com]
- 4. 2-Bromoethylamine | 107-09-5 | Benchchem [benchchem.com]
- 5. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
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